4,7-Difluoroindoline-2,3-dione

概要

説明

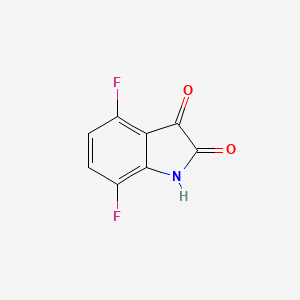

4,7-Difluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3F2NO2. This compound is part of the indoline family, which is known for its significant biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroindoline-2,3-dione typically involves the reaction of 2,5-difluoroaniline with chloral hydrate and sodium sulfate in water, followed by the addition of hydroxylamine hydrochloride. The intermediate product is then treated with concentrated sulfuric acid to yield this compound . Another method involves the use of sodium hydroxide and hydrogen peroxide in water at room temperature, followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.

化学反応の分析

Aldol Condensation Reactions

The compound undergoes aldol condensation with substituted acetophenones (8a–u ) in methanol using diethylamine (Et<sub>2</sub>NH) as a catalyst. This reaction forms 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one derivatives (9a–u ) with high efficiency .

Table 2: Aldol Condensation Scope

| Acetophenone Derivative | Product | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 4-Chloroacetophenone (8a ) | 9a | Et<sub>2</sub>NH | MeOH | 90–100% |

| 4-Methoxyacetophenone (8b ) | 9b | Et<sub>2</sub>NH | MeOH | 90–100% |

Dehydration Reactions

Treatment of 4,7-difluoroindoline-2,3-dione derivatives with concentrated sulfuric acid induces dehydration , yielding the Z-configured 3-alkylidene-2-oxindole (10 ). The Z stereochemistry was confirmed via X-ray crystallography .

Table 3: Dehydration Reaction Data

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(2-(4-Methoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one | H<sub>2</sub>SO<sub>4</sub> | Reflux | 10 (Z isomer) | 58% |

Fluorination with DAST

This compound reacts with DAST (diethylaminosulfur trifluoride) to form 3,3-difluoro-2-oxindole. Subsequent reduction with BH<sub>3</sub>·THF yields 3-fluoroindoles .

Dihydroxylation

In basic conditions (NaOH/H<sub>2</sub>O<sub>2</sub>), this compound undergoes dihydroxylation , forming intermediates for fused heterocycles like dihydropyrrolo[3,2-b]pyrroles .

Table 4: Fluorination and Reduction Conditions

Biological Activity and Receptor Interactions

The fluorinated indoline core enhances interactions with biological targets:

-

Antiproliferative Activity : Derivatives exhibit GI<sub>50</sub> values as low as 0.9 μM in TC32 cancer cells .

-

Enzyme Inhibition : Fluorine atoms and hydroxyl groups facilitate hydrogen bonding with α-glucosidase and α-amylase, improving inhibitory activity .

Key Structural Influences :

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

DFID has shown promising results in anticancer research. In a study assessing its efficacy against human tumor cells, DFID exhibited significant antimitotic activity with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 15.72 μM . This suggests that DFID could serve as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the SAR of DFID derivatives. For instance, modifications to the indoline structure have led to compounds with enhanced antiproliferative activity against Ewing's sarcoma cell lines. One derivative displayed a GI50 of 0.9 μM, indicating that specific structural changes can significantly impact biological activity .

Mechanistic Insights

The mechanism of action for DFID and its derivatives involves interaction with cellular targets that are crucial for cancer cell proliferation. Studies indicate that the compound may influence pathways related to cell cycle regulation and apoptosis, although further research is needed to elucidate these mechanisms fully.

Materials Science

Organic Electronics

DFID serves as an electron acceptor in organic electronic applications. Its ability to form stable charge-transfer complexes makes it suitable for use in organic photovoltaics and photonic devices. The compound's electron-withdrawing properties allow it to participate effectively in charge transfer processes, enhancing the efficiency of organic solar cells .

Photopolymerization

The compound is also utilized as a photoinitiator in polymerization reactions. Its photochemical properties enable it to initiate polymerization upon exposure to light, which is beneficial for creating polymers with specific properties for various applications such as coatings and adhesives .

Bioimaging Applications

Fluorescent Probes

DFID has been explored as a fluorescent probe due to its strong absorbance and emission characteristics. This property enables it to be used in bioimaging techniques, allowing researchers to visualize cellular processes in real-time. The compound's derivatives can be tailored to target specific biological markers, providing insights into disease mechanisms and treatment responses .

Summary of Findings

The following table summarizes key findings related to the applications of 4,7-Difluoroindoline-2,3-dione:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | - Anticancer activity with GI50 of 15.72 μM. - Enhanced activity through structural modifications. |

| Materials Science | - Effective electron acceptor in organic photovoltaics. - Utilized as a photoinitiator for polymerization. |

| Bioimaging | - Strong fluorescent properties suitable for cellular imaging. - Potential for targeting specific biomarkers. |

作用機序

The mechanism of action of 4,7-Difluoroindoline-2,3-dione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research .

類似化合物との比較

4,7-Difluoroisatin: Similar in structure but lacks the indoline ring.

7-Fluoroindole: Contains a single fluorine atom and is used in antivirulence research.

4-Fluoroindoline-2,3-dione: Similar structure with a single fluorine atom.

生物活性

4,7-Difluoroindoline-2,3-dione (DFID) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 186.12 g/mol. The compound features a unique indoline structure with fluorine atoms at the 4 and 7 positions, contributing to its reactivity and biological activity.

Synthesis Methods

The synthesis of DFID typically involves several steps:

- Starting Materials : The synthesis begins with readily available indoline derivatives.

- Reagents : Common reagents include chloral hydrate and hydrogen peroxide.

- Reaction Conditions : The reactions are usually conducted in aqueous alkaline solutions under controlled temperatures.

Biological Activity

DFID has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that DFID exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080) cells. For instance, a study reported an IC50 value of approximately 19.56 µM against HT-1080 cells, indicating its potential as an anticancer agent .

- Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis through the activation of caspase pathways. Molecular docking studies suggest that DFID can effectively bind to specific proteins involved in cancer progression, thereby inhibiting their activity .

- Antimicrobial Properties : DFID has also demonstrated antimicrobial activity against various pathogens. Its structure allows for interactions with bacterial enzymes, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies of DFID reveal critical insights into how modifications to its structure can influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against cancer cell lines |

| Removal of hydroxyl groups | Reduces binding affinity and inhibitory activity |

| Fluorine substitution at positions 4 and 7 | Enhances reactivity and biological efficacy |

Research indicates that the presence of fluorine atoms significantly enhances the compound's ability to interact with biological targets compared to unsubstituted analogs .

Case Studies

- Anticancer Efficacy : A recent study evaluated DFID's effects on various cancer cell lines and found that it induced apoptosis via caspase-3/7 activation. This study highlighted its potential as a lead compound for developing new anticancer therapies .

- Molecular Docking Studies : Docking simulations have shown that DFID can effectively inhibit specific enzymes related to cancer cell proliferation. These findings support further exploration into its therapeutic applications in oncology .

- In Vivo Studies : While most research has focused on in vitro evaluations, preliminary in vivo studies suggest promising results in reducing tumor growth in animal models, warranting further investigation into its pharmacokinetics and therapeutic window .

特性

IUPAC Name |

4,7-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGOEPJMKPVIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588633 | |

| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-52-6 | |

| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。